2-氨基-4-甲氧基-5-硝基苯酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

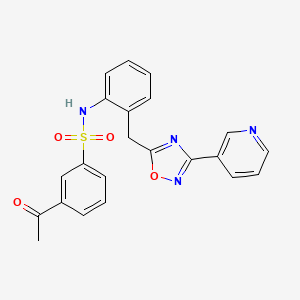

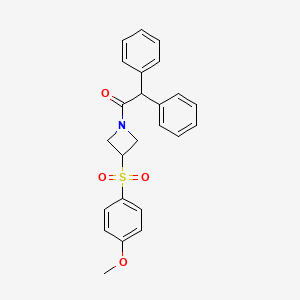

2-Amino-4-methoxy-5-nitrophenol is a chemical compound . It is a member of phenols, a primary amino compound, a monomethoxybenzene and a phenylethylamine .

Synthesis Analysis

Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines . The synthesis of 2-Amino-4-methoxy-5-nitrophenol might involve similar methods.Molecular Structure Analysis

The molecular weight of 2-Amino-4-methoxy-5-nitrophenol is 184.15 . Its InChI code is 1S/C7H8N2O4/c1-13-7-2-4 (8)6 (10)3-5 (7)9 (11)12/h2-3,10H,8H2,1H3 .Physical And Chemical Properties Analysis

2-Amino-4-methoxy-5-nitrophenol is a powder . It is stored at room temperature . More specific physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the search results.科学研究应用

在染色过程中的应用

2-氨基-4-甲氧基-5-硝基苯酚在纺织工业的染色过程中被使用 . 它特别用于棉花的染色 .

作为显色剂的使用

这种化合物在印刷过程中用作显色剂 . 这意味着它被用来产生或刺激颜色变化。

偶氮染料和颜料黄74合成中的中间体

2-氨基-4-甲氧基-5-硝基苯酚被用作偶氮染料和颜料黄74合成的中间体 . 颜料黄74是一种高产量化学品,在黄色纹身墨水、乳胶漆、玩具搪瓷、印刷油墨和交通油漆中都有应用 .

纸张和粘合剂用颜料糊的组成部分

这种化合物也是纸张和粘合剂用颜料糊的组成部分 . 这意味着它被用来为这些材料添加颜色。

杀菌特性

2-氨基-4-甲氧基-5-硝基苯酚及其衍生物因其杀菌特性而被研究 . 研究发现,用醛基取代氨基中的氢原子,会导致对立枯丝核菌和禾谷镰刀菌的杀菌活性增强 . 用酮基取代氢原子会增强对核盘菌和苹果黑星菌的抑制作用 .

在染发成分中的应用

2-氨基-4-甲氧基-5-硝基苯酚被用于染发成分 . 研究发现,这种化合物与4-硝基-2-氨基苯酚一起,在从c-Ha-ras-1原癌基因获得的DNA片段中,经常在胸腺嘧啶和鸟嘌呤残基处诱导Cu (II)依赖的DNA切割 .

安全和危害

作用机制

Target of Action

2-Amino-4-methoxy-5-nitrophenol is a complex organic compound that can interact with various biological targets. It has been used in the synthesis of potent VEGF and tyrosine kinase inhibitors . These inhibitors are known to play a crucial role in regulating cell growth and survival, making them important targets in cancer therapy.

Mode of Action

The compound’s mode of action is primarily through its interaction with its targets. As a nitrophenol derivative, it can undergo various chemical reactions, including electrophilic aromatic substitution . This allows it to bind to its targets and inhibit their function. The presence of the nitro group also makes it a strong electron-withdrawing group, which can influence its reactivity and interaction with other molecules .

Biochemical Pathways

While specific biochemical pathways affected by 2-Amino-4-methoxy-5-nitrophenol are not well-documented, nitrophenol compounds are known to be involved in various biological processes. For instance, they can participate in redox reactions and influence cellular signaling pathways. The compound’s potential to form by environmental degradation of 2,4-dinitrophenol, a known fungicide, also suggests possible involvement in microbial metabolic pathways .

Result of Action

The molecular and cellular effects of 2-Amino-4-methoxy-5-nitrophenol’s action depend on its specific targets and the nature of its interactions. As a potential inhibitor of VEGF and tyrosine kinases, it could potentially suppress angiogenesis and cell proliferation, respectively . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-4-methoxy-5-nitrophenol. Factors such as pH, temperature, and the presence of other molecules can affect its reactivity and interactions with its targets. Moreover, its stability could be influenced by light, as suggested by a study showing that 2-chloro-4-nitroanisole, a related compound, forms 2-Amino-4-methoxy-5-nitrophenol upon irradiation .

生化分析

Biochemical Properties

The nitro group in 2-Amino-4-methoxy-5-nitrophenol, like the carboxylate anion, is a hybrid of two equivalent resonance structures. This structure has a full positive charge on nitrogen and a half-negative charge on each oxygen . The compound has been found to have fungicidal properties . The fungicidal effect of 2-amino-4-nitrophenol and its derivatives was studied by replacing the hydrogen atom in its amino group by different organic radicals .

Cellular Effects

It has been found to induce mutation in bacteria, fungi, and cultured mammalian cells . It also induced an increase in chromosomal aberrations and sister chromatid exchanges in CHO cells .

Molecular Mechanism

Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .

Temporal Effects in Laboratory Settings

Nitro compounds are known to have high dipole moments, which result in lower volatility compared to ketones of about the same molecular weight .

Dosage Effects in Animal Models

In animal models, 2-Amino-5-nitrophenol administered by gavage produced some evidence of carcinogenic activity in male F344 rats based on increased incidences of acinar cell adenomas of the pancreas .

Metabolic Pathways

Nitrophenol compounds are used as intermediates in the production of various substances, suggesting that they may be involved in a variety of metabolic pathways .

Transport and Distribution

The polar character of the nitro group results in lower volatility of nitro compounds .

Subcellular Localization

The nitro group in nitro compounds, like the carboxylate anion, is a hybrid of two equivalent resonance structures, which may influence its localization .

属性

IUPAC Name |

2-amino-4-methoxy-5-nitrophenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c1-13-7-2-4(8)6(10)3-5(7)9(11)12/h2-3,10H,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWTACRQOFSROOC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-Fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6-methoxyquinolin-4-one](/img/structure/B2379259.png)

![1-[2,4-Bis(propan-2-yl)phenyl]-2-chloropropan-1-one](/img/structure/B2379262.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2379265.png)

![7-(2-Chloro-6-fluorobenzyl)-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2379267.png)

![N-[[2-(3-Fluorophenoxy)pyridin-3-yl]methyl]prop-2-enamide](/img/structure/B2379272.png)